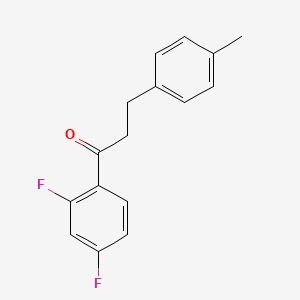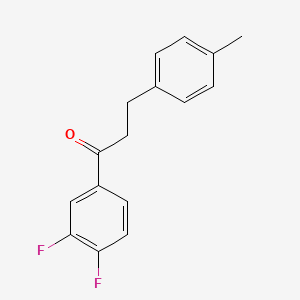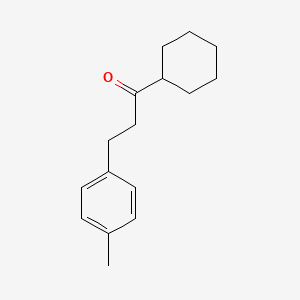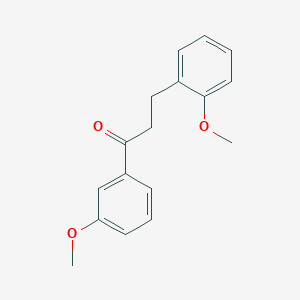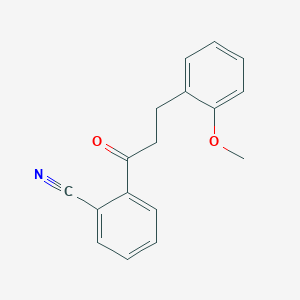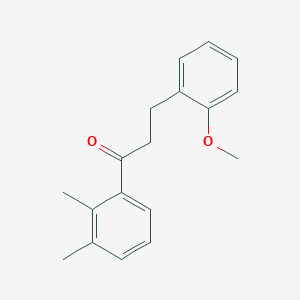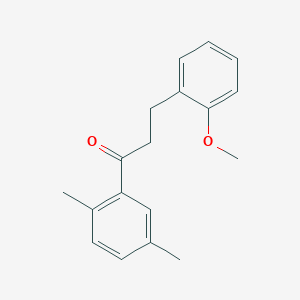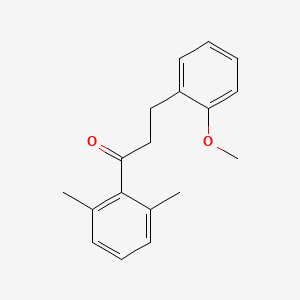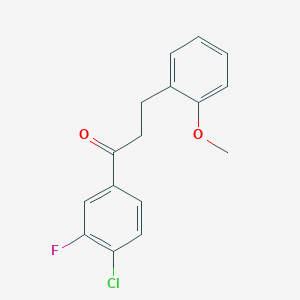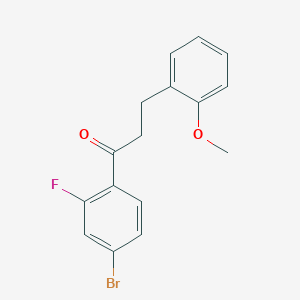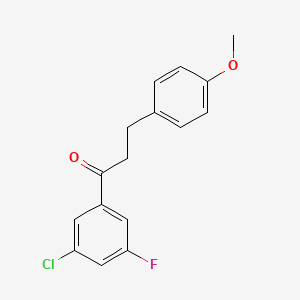
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis and molecular structure analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and specific conditions such as ice-water baths and acidic environments. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a sequence of reactions starting from 4-chloro-2-fluoroanisole, leading to various intermediates before obtaining the final product with a total yield of 63.5% . This process includes critical steps such as treatment with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide under specific conditions, which could be analogous to the synthesis of this compound.
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as Density Functional Theory (DFT) calculations, which provide information on geometry optimization, vibrational spectra, and fundamental vibrations. The molecular parameters, including bond lengths and angles, can be calculated using similar levels of theory . Additionally, the intramolecular charge transfer can be assessed through natural bond orbital (NBO) analysis, and other parameters like molecular electrostatic potential (MEP), HOMO-LUMO energies, Fukui functions, and electron localization function (ELF) can be determined . These techniques are essential for understanding the electronic structure and reactivity of compounds like this compound.
Chemical Reactions Analysis
The analysis of chemical reactions for such compounds involves understanding the reactivity and interaction with other molecules. Molecular docking results can predict the biological effects of these compounds . Furthermore, the formation of hydrogen-bonded chains, as observed in related compounds, can influence the stability and reactivity of the molecule . These insights are crucial for assessing the potential applications and behavior of this compound in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and synthesis pathways. For example, the crystal structure analysis provides information on the space group, cell dimensions, and intermolecular interactions, which are vital for understanding the compound's physical properties . The use of reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative NMR analysis can offer insights into the hydroxyl group environments, which is relevant for understanding the chemical properties of phenolic compounds . These analyses are essential for a comprehensive understanding of this compound's properties.
Wissenschaftliche Forschungsanwendungen
Copolymerization in Novel Materials
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone and related compounds have been explored in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants with chloro and fluoro substituents, have been copolymerized with styrene. These copolymers were analyzed using techniques like IR, NMR, GPC, DSC, and TGA, revealing insights into their structural and thermal properties (Kharas et al., 2016); (Savittieri et al., 2022).
Structural Analysis in Chemistry
The compound has also been mentioned in studies focused on the molecular structure of specific chemical compounds. For example, studies have investigated the hydrogen-bonded chains in certain propenone derivatives, contributing to a deeper understanding of molecular interactions and crystal structures (Trilleras et al., 2005).
Synthesis of Chemical Intermediates
Additionally, variants of this compound have been synthesized as intermediates in the production of other chemicals. For instance, derivatives of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized, with applications in fields like herbicide development (Zhou Yu, 2002).
Applications in Drug Development
In the realm of drug development, certain derivatives of the compound have been explored for their potential biological activities. For example, Schiff bases using derivatives have been synthesized and tested for antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYMWDOORNLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644289 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-16-4 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

